N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
Description
Properties
IUPAC Name |
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-17(2,3)15(20)19-16-18-12(9-23-16)14-8-10-7-11(21-4)5-6-13(10)22-14/h5-9H,1-4H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKDUWOGQNMTTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=CS1)C2=CC3=C(O2)C=CC(=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide typically involves multiple steps, including the formation of the benzofuran and thiazole rings, followed by their coupling and subsequent functionalization. Common synthetic strategies include:
Formation of Benzofuran Ring: This can be achieved through the dehydrative cyclization of o-hydroxyacetophenones under basic conditions.
Formation of Thiazole Ring: Thiazole rings are often synthesized via cyclization reactions involving thioureas and α-haloketones.
Coupling and Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the benzofuran ring can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the propanamide moiety can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield benzofuran carboxylic acids, while reduction of the propanamide group can produce benzofuran alcohols .
Scientific Research Applications
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The benzofuran and thiazole rings are known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell cycle regulation .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
The compound’s structure can be dissected into three key regions:
Thiazole ring : A five-membered heterocycle with nitrogen and sulfur atoms.
4-Substituent : 5-Methoxybenzofuran, a fused bicyclic system with methoxy and furan groups.
2-Substituent : 2,2-Dimethylpropanamide, a bulky tertiary amide.
Comparison Table of Structural Analogs
Key Comparisons
Thiazole 4-Substituent
- 5-Methoxybenzofuran vs.
- Aromatic vs. Aliphatic Substituents: The 4-methylphenyl group () introduces hydrophobicity, while the aminomethyl group () offers a site for further functionalization.
Amide Group Variations
Predicted Properties :
- Solubility : Lower aqueous solubility than acetamide analogs due to the hydrophobic benzofuran and pivalamide groups.
- Melting Point: Likely higher than simpler thiazoles (e.g., ’s aminomethyl derivative) due to increased molecular rigidity.
Biological Activity
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to synthesize existing research findings regarding its biological activity, including antitumor and antimicrobial properties.
Chemical Structure and Properties
The compound is characterized by a complex structure comprising a benzofuran moiety, a thiazole ring, and an amide functional group. Its molecular weight is approximately 439.9 g/mol with a calculated logP value indicating significant lipophilicity (XLogP3-AA = 5.1) .
Antitumor Activity
Recent studies have indicated that compounds with similar structural features exhibit notable antitumor activity. For instance, compounds containing benzimidazole and benzothiazole nuclei have been evaluated for their efficacy against various cancer cell lines. Specifically, compounds derived from these structures demonstrated significant cytotoxic effects on human lung cancer cell lines including A549, HCC827, and NCI-H358 .
Case Study: Antitumor Evaluation
A study evaluating the cytotoxicity of newly synthesized compounds found that certain derivatives showed high potential in 2D cell culture assays compared to 3D models. For example, compound 5 demonstrated an IC50 value of 6.26 μM against HCC827 cells in 2D assays but exhibited reduced efficacy in 3D cultures (IC50 = 20.46 μM) . This trend suggests that while the compound has promising antitumor properties, further optimization is required to enhance its effectiveness in more physiologically relevant models.
Antimicrobial Activity
In addition to its antitumor properties, the compound's potential antimicrobial activity has also been explored. Research has shown that various derivatives exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds tested against Staphylococcus aureus and Escherichia coli displayed varying degrees of inhibition .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 1 | Staphylococcus aureus | 32 µg/mL |
| Compound 2 | Escherichia coli | 64 µg/mL |
| Compound 3 | Staphylococcus aureus | 16 µg/mL |
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary data suggest that similar compounds may interact with DNA through intercalation or groove binding . This interaction could inhibit cellular proliferation by disrupting normal DNA functions.
Q & A
Q. What are the recommended synthetic routes for preparing N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide, and how can reaction yields be optimized?
The synthesis of thiazole-containing compounds often involves coupling reactions between substituted thiazol-2-amines and acylating agents. For example, a general method involves reacting 2-amino-5-aryl-thiazoles (e.g., 4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-amine) with chloroacetyl chloride or pivaloyl chloride derivatives in the presence of triethylamine as a base ( ). Key parameters for optimization include:
Q. How can structural characterization of this compound be performed to confirm its identity?
A combination of spectroscopic and crystallographic techniques is essential:
- NMR : Analyze and NMR spectra to confirm substituent positions (e.g., methoxybenzofuran and dimethylpropanamide groups). For example, the methoxy group typically resonates at ~3.8 ppm in NMR, while thiazole protons appear as singlets ().
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve bond lengths and angles, especially for verifying the planar geometry of the benzofuran-thiazole core ().
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
Screen for COX/LOX inhibition using enzymatic assays or cell-based models. Thiazole derivatives often exhibit anti-inflammatory activity ():
- COX inhibition : Measure IC values against COX-1/COX-2 isoforms using stably transfected cell lines (e.g., IC ~9–12 mM for related compounds) ().
- Anti-inflammatory models : Utilize the dorsal air pouch model to assess in vivo efficacy ().
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectral data or crystallographic refinement?
Discrepancies in NMR or crystallographic results (e.g., unexpected proton coupling or non-planar geometry) can arise from dynamic effects or crystal packing. Strategies include:
- DFT calculations : Compare theoretical NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate assignments ().
- Hydrogen-bond analysis : Use SHELXH or Mercury software to identify intermolecular interactions (e.g., N–H···N or C–H···O bonds) that influence crystal symmetry and stability ().
Q. What structure-activity relationship (SAR) insights can guide the design of analogs with improved potency?
Key modifications to enhance bioactivity:
- Benzofuran substitution : Introduce electron-withdrawing groups (e.g., nitro) at the 5-position to modulate electronic effects on thiazole ring reactivity ().
- Thiazole core : Replace dimethylpropanamide with bulkier acyl groups (e.g., pivaloyl) to improve metabolic stability ().
- Hybrid scaffolds : Combine with pyrrolo[2,3-d]pyrimidine moieties to target multiple pathways ().
Q. How can synthetic impurities or degradation products be identified and quantified?
Employ LC-MS/MS or HPLC-DAD with the following protocols:
Q. What strategies optimize crystallization for high-resolution X-ray studies?
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) or methanol-water mixtures to promote slow crystal growth ().
- Cryoprotection : Use glycerol or paraffin oil to prevent ice formation during data collection ().
Methodological Considerations for Data Interpretation
Q. How to address low reproducibility in biological assays?
- Platelet-based assays : Pre-treat blood samples with aspirin to suppress endogenous COX-1 activity ().
- Dose-response curves : Use nonlinear regression models (e.g., GraphPad Prism) to account for variable potency across batches ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
